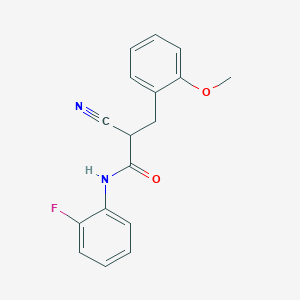

2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide

Description

2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at the α-position, a 2-fluorophenyl group on the amide nitrogen, and a 2-methoxyphenyl moiety at the β-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-22-16-9-5-2-6-12(16)10-13(11-19)17(21)20-15-8-4-3-7-14(15)18/h2-9,13H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDIYOCNQGMXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible route could be:

Nitrile Formation: Starting with a suitable benzaldehyde derivative, a nitrile group can be introduced via a cyanation reaction.

Amide Formation: The nitrile intermediate can then be converted to an amide through a reaction with an amine under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Research Implications

- Synthetic Accessibility : Silica gel chromatography and modular synthetic routes (e.g., coupling of fluorophenyl and methoxyphenyl precursors) are viable for these compounds .

- Pharmacological Potential: Fluorine and methoxy groups are common in CNS-active drugs, suggesting possible applications in neurology or oncology. However, explicit target data for the compound are lacking in the evidence .

- Regulatory Considerations : Fluorinated propanamides with piperidine/piperazine systems may face regulatory scrutiny due to structural similarities to fentanyl analogs .

Biological Activity

2-Cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 283.32 g/mol

This compound features a cyano group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyano-containing compounds exhibit significant antimicrobial properties. The biological activity of 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been examined against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Candida albicans | 0.0098 mg/mL |

Findings : The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values indicating its efficacy in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been explored in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on Hep-2 and P815 cancer cell lines, the compound showed significant inhibitory concentrations (IC):

- IC against Hep-2: 3.25 mg/mL

- IC against P815: 17.82 mg/mL

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide.

Key Observations:

- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial activity.

- Modifications at the methoxy position also influence cytotoxicity, suggesting that structural variations can lead to improved potency.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(2-fluorophenyl)-3-(2-methoxyphenyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example:

Substitution : React 2-fluorophenylamine with a cyanoacetic acid derivative under alkaline conditions to form an intermediate (e.g., N-(2-fluorophenyl)-2-cyanoacetamide) .

Condensation : Introduce the 2-methoxyphenyl group via a nucleophilic addition or Michael addition reaction, using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity .

- Key Parameters :

| Step | Temperature (°C) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 1 | 80–100 | K₂CO₃/DMF | 60–70 |

| 2 | 25–40 | DBU/THF | 50–65 |

| Optimize purity via recrystallization (e.g., using ethanol/water mixtures) . |

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups). Integrate peaks to verify stoichiometry .

- X-ray Crystallography : Resolve solid-state conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₁₈H₁₄F₃N₂O₂: 363.09) .

- IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s initial biological activity?

- Methodological Answer : Screen for enzyme inhibition or receptor binding using:

Q. In Vitro Assays :

- Kinase Inhibition : Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC₅₀ values to controls .

Docking Studies : Perform preliminary molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological assay data for this compound?

- Methodological Answer : Address contradictions (e.g., variable IC₅₀ values) by:

Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Structural Analog Comparison : Synthesize derivatives (e.g., replace 2-fluorophenyl with 3-fluorophenyl) to isolate pharmacophore contributions .

Batch Analysis : Verify compound purity (≥95% via HPLC) and stability (e.g., detect degradation products under assay conditions) .

Q. What computational strategies are effective for studying reaction mechanisms involving this compound?

- Methodological Answer : Use density functional theory (DFT) to model:

Reaction Pathways : Calculate energy barriers for condensation steps (e.g., transition state analysis of cyano group addition) .

Electronic Effects : Map electrostatic potential surfaces to predict regioselectivity in substitution reactions .

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.

Q. How can low yields in the final condensation step be mitigated?

- Methodological Answer : Optimize via:

Catalyst Screening : Test alternatives to DBU (e.g., DMAP, pyridine derivatives) .

Solvent Effects : Use polar aprotic solvents (e.g., DMF, NMP) to stabilize intermediates .

Temperature Gradients : Perform reaction at 40°C for 24 hours to balance kinetics and thermodynamics .

Q. What are the differences between solid-state and solution-state conformations of this compound?

- Methodological Answer : Compare crystallographic data (X-ray) with solution NMR:

- Solid-State : Planar amide groups stabilized by hydrogen bonds (e.g., N–H···O=C interactions) .

- Solution-State : Rotational flexibility around the propanamide backbone, detected via NOESY (e.g., spatial proximity of fluorophenyl and methoxyphenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.